molecular formula C13H11F3O2 B8008027 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Cat. No.: B8008027
M. Wt: 256.22 g/mol
InChI Key: VTLOBHLHXMJGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C13H11F3O2. It is characterized by a cyclohexenone core substituted with a hydroxy group and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable enones in the presence of phenyl pyruvate. This reaction is typically carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding the desired product with high regio- and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is unique due to its cyclohexenone core and the presence of both a hydroxy group and a trifluoromethylphenyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,7,9,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLOBHLHXMJGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.